Cholesteryl bromide

X-ray crystallography Cholesteric liquid crystals Materials characterization

Generic cholesterol substitution fails when device design requires precise crystallographic spacing. Cholesteryl bromide (CAS 516-91-6) delivers halogen-specific unit cell dimensions (c=21.83 Å, β=133.9°) essential for smectic layer spacing control in cholesteric LC displays and sensors. • Prevents optical pitch and Bragg reflection drift caused by the 2.9° β-angle difference in chloride analogs. • Enables differentiated UV imaging via bromine-dependent color shift kinetics. • Maximizes C3-substitution yields with balanced bromide leaving group reactivity (vs. iodide elimination side products). White-to-amber crystalline solid (mp 98°C, ≥98% purity); available globally.

Molecular Formula C27H45Br
Molecular Weight 449.5 g/mol
CAS No. 516-91-6
Cat. No. B167310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl bromide
CAS516-91-6
Synonyms3b-Bromocholest-5-ene
Molecular FormulaC27H45Br
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Br)C)C
InChIInChI=1S/C27H45Br/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3
InChIKeyWDRGNJZPWVRVSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Bromide (CAS 516-91-6) for Research and Industrial Procurement


Cholesteryl bromide (3β-bromocholest-5-ene, CAS 516-91-6) is a cholesterol-derived organohalide with the molecular formula C₂₇H₄₅Br and a molecular weight of 449.56 g/mol [1]. As a cholesteryl ester analog where the 3β-hydroxyl group is substituted with bromine, this white to amber crystalline solid (melting point 98 °C) [1] belongs to the class of cholesteric liquid crystal precursors . Its structure retains the characteristic steroid nucleus while the bromine substituent confers distinct crystallographic packing, optical rotation properties, and mesomorphic behavior compared to hydroxyl-, chloride-, or iodide-containing analogs [2].

Cholesteryl Bromide Procurement: Why Halogen Identity Dictates Performance and Substitution Is Not Permissible


Cholesteryl halides (Cl, Br, I) and the parent cholesterol are not interchangeable in applications requiring specific crystallographic parameters, optical rotation values, or mesomorphic phase behavior. X-ray crystallographic analysis reveals that the unit cell dimensions differ measurably between cholesteryl chloride and cholesteryl bromide despite isomorphous crystallization in the same monoclinic space group [1]. These structural differences propagate to bulk material properties, including phase transition temperatures and viscoelastic behavior in liquid crystalline states [2]. Additionally, cholesteryl bromide serves as a distinct synthetic intermediate where the leaving group reactivity of bromide (compared to chloride or iodide) determines reaction kinetics and product distribution in nucleophilic substitution pathways [3]. Generic substitution without verifying the specific halogen identity therefore introduces uncontrolled variability in crystallographic outcomes, rheological performance, and synthetic yields.

Quantitative Differentiation Evidence: Cholesteryl Bromide (CAS 516-91-6) Versus Halide Analogs


Crystallographic Unit Cell Parameters: Cholesteryl Bromide Versus Cholesteryl Chloride

X-ray crystallographic analysis of isomorphous cholesteryl chloride and cholesteryl bromide reveals quantifiable differences in unit cell dimensions that arise directly from halogen atomic radius differences. Both compounds crystallize in the monoclinic space group P2₁ with two molecules per unit cell, but the bromide analog exhibits measurably larger lattice parameters along all three crystallographic axes and a higher β angle [1].

X-ray crystallography Cholesteric liquid crystals Materials characterization

Specific Optical Rotation: Cholesteryl Bromide Characterization for Chiral Purity Assessment

The specific optical rotation of cholesteryl bromide has been characterized as -17° (c=1, toluene) with commercial specifications ranging from -13.0 to -21.0 degrees under the same conditions [1]. Circular dichroism measurements of cholesteryl chloride and cholesteryl bromide in solution both exhibit a negative Cotton effect, with X-ray analysis confirming the absolute configuration of seven asymmetric carbon atoms as 3S, 8S, 9S, 10R, 13R, 14S, and 17R [2].

Chiroptical properties Quality control Analytical chemistry

UV-Induced Colorimetric Response in Cholesteryl Halide Mixtures: Bromide Versus Iodide Systems

Mixtures containing cholesteryl bromide or cholesteryl iodide with cholesteryl nonanoate exhibit distinct UV radiation-induced color shift profiles. The resultant color changes were measured quantitatively as a function of both UV exposure duration and mixture composition, enabling differential imaging applications [1].

Liquid crystal imaging UV dosimetry Cholesteric photochemistry

Rheological and Viscoelastic Behavior: Cholesteryl Bromide Versus Cholesteryl Carbonate Ester Mesogens

Rheological investigations comparing cholesteryl bromide (CB) with cholesteryl 2-(ethoxy-ethoxy) ethyl carbonate (CEEEC) demonstrate distinct temperature-dependent viscoelastic profiles. CB exhibits an abrupt change in moduli during temperature scans, indicating a smectic phase transition, whereas CEEEC shows no such abrupt transition [1]. In frequency sweep analysis, CB displays a cross-over of storage and loss moduli with dominant storage modulus behavior, while CEEEC is characterized by prevalent viscous behavior [1].

Liquid crystal rheology Mesogen characterization Tribology additives

Synthetic Utility as an Electrophilic Intermediate: Bromide Versus Alternative Leaving Groups

Cholesteryl bromide serves as an electrophilic intermediate in steroid derivatization, with reactivity tuned by the bromide leaving group. Refluxing cholesteryl bromide with ethanolamine yields three isomeric products in the form of 3β-(2′-hydroxyethylamino)-Δ⁵-cholestene [1]. This reactivity profile differs from cholesteryl chloride (lower leaving group ability requiring harsher conditions) and cholesteryl iodide (higher leaving group ability potentially leading to elimination side reactions).

Steroid derivatization Nucleophilic substitution Synthetic methodology

Cholesteryl Bromide (CAS 516-91-6): Evidence-Based Application Scenarios for Procurement Decision-Making


Liquid Crystal Device Fabrication Requiring Defined Crystallographic Layer Spacing

Procure cholesteryl bromide when device design specifications require a unit cell c-axis length of 21.83 Å and β angle of 133.9° for precise smectic-like layer spacing control. The 0.37 Å increase in c-axis versus cholesteryl chloride directly alters interlayer distances, which governs optical pitch and Bragg reflection wavelengths in cholesteric liquid crystal displays and sensors [4]. Substitution with chloride would reduce the c-axis dimension and alter the β angle by 2.9°, resulting in unintended changes to optical performance.

UV-Responsive Imaging Systems and Radiation Dosimetry

Specify cholesteryl bromide for UV imaging applications where the halogen-dependent color shift kinetics differ from iodide-containing mixtures. The composition- and exposure-dependent colorimetric response of cholesteryl bromide/nonanoate mixtures enables differentiated imaging outcomes compared to iodide-based systems [4]. This halogen-specific photochemical behavior supports applications in UV dosimetry, security imaging, and optical memory devices where distinct response signatures are required.

Controlled C3-Functionalization of the Steroid Nucleus

Select cholesteryl bromide as the electrophilic intermediate when synthesizing C3-amino, C3-thio, or C3-ether cholesterol derivatives via nucleophilic substitution. The bromide leaving group provides an optimal reactivity window: sufficiently labile for efficient displacement under reflux conditions with nucleophiles such as ethanolamine [4], yet sufficiently controlled to minimize β-elimination side products that plague iodide analogs. This intermediate reactivity maximizes yield of 3β-substituted-Δ⁵-cholestene derivatives.

Tribology and Lubricant Additive Formulations

Use cholesteryl bromide in lubricant additive applications where shear-thinning behavior and elastic modulus dominance are required. Rheological characterization demonstrates that CB undergoes shear thinning followed by Newtonian flow and exhibits storage modulus dominance with modulus cross-over [4]. This viscoelastic signature supports load-bearing applications in tribology, whereas carbonate ester analogs displaying pure Newtonian flow lack the shear-responsive properties necessary for effective lubrication under variable load conditions.

Technical Documentation Hub

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